molecular formula C14H18N2O2 B1455357 cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole CAS No. 445310-01-0

cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole

Cat. No. B1455357
M. Wt: 246.3 g/mol
InChI Key: OQLOYGBBFHCQCX-BETUJISGSA-N
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Description

“Cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole” is a chemical compound with the molecular formula C14H18N2O2 . It has a molecular weight of 246.31 . The IUPAC name for this compound is benzyl (3aR,6aS)-hexahydropyrrolo [3,4-c]pyrrole-2 (1H)-carboxylate .


Molecular Structure Analysis

The InChI code for “cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole” is 1S/C14H18N2O2/c17-14 (18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13 (12)9-16/h1-5,12-13,15H,6-10H2/t12-,13+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

“Cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole” is a colorless to yellow liquid . It has a molecular weight of 246.31 and is stored at -20°C .

Scientific Research Applications

Synthesis and Evaluation as Inhibitors

The synthesis of functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones has been developed, leading to peptidomimetics that exhibit potent in vitro inhibition against a range of CAC1 cysteinyl proteinases. For instance, compound 22 emerged as a potent and selective inhibitor of human cathepsin K, demonstrating good primary drug metabolism and pharmacokinetics (DMPK) properties along with promising activity in an in vitro cell-based human osteoclast assay of bone resorption (Quibell et al., 2005).

Anti-stress Agents

Hexahydropyrrolo[3,4-d]isoxazole-4,6-diones derivatives were synthesized and evaluated for their anti-stress activity. Notably, certain cis and trans isomers of these compounds have shown potential in attenuating stress-induced behavioral alterations in animal models, suggesting their utility as lead molecules for the development of anti-stress agents (Badru et al., 2012).

Nootropic Agents

cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione has been synthesized as a non-toxic nootropic agent. The colorless crystal derived from ethanol solution showcased a monoclinic crystal system, underscoring its potential in cognitive enhancement applications (Zhang et al., 2014).

Photochemistry and Spectroscopy

The study of monomeric pyrrole-2-carbaldehyde in low-temperature matrices revealed insights into its UV-induced photochemistry, including isomerization and photolysis processes. This research contributes to the understanding of pyrrole derivatives' photochemical behaviors, which is critical for their potential applications in photochemistry and materials science (Giuliano et al., 2010).

properties

IUPAC Name

benzyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLOYGBBFHCQCX-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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